
9H-咔唑-3-腈
概述
描述
9H-Carbazole-3-carbonitrile is a chemical compound with the CAS Number: 57102-93-9 . It has a molecular weight of 192.22 . It is a solid at room temperature and is stored in a dry environment . It is an asymmetric bipolar and high-triplet-energy (ET?= 3.03 eV) phosphorescent host material which could be used for hosting blue, green, red and white light emitting TADF-OLED devices .
Synthesis Analysis
A catalytic, high yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed . The synthesis routes of 9H-Carbazole-3-carbonitrile with experiments details and outcomes are available.Molecular Structure Analysis
The molecular structure of 9H-Carbazole-3-carbonitrile can be represented by the linear formula: C13H8N2 . More detailed information about its structure can be found in the references .Chemical Reactions Analysis
9H-Carbazole-3-carbonitrile is an interesting substrate for further carbonization to obtain N-doped carbons with a high electrocatalytic activity level . More details about its chemical reactions can be found in the references .Physical And Chemical Properties Analysis
9H-Carbazole-3-carbonitrile is a solid at room temperature . It has a molecular weight of 192.22 . More details about its physical and chemical properties can be found in the references .科学研究应用
OLED材料开发
9H-咔唑-3-腈主要用于有机发光二极管(OLED)材料的开发。例如,含有9H-咔唑-3-腈的化合物在蓝色磷光OLED中表现出显着的效率(Deng等,2013)。另一项研究强调了CN改性主体材料的开发,包括9H-咔唑-3-腈衍生物,这提高了蓝色磷光和热激活延迟荧光OLED的效率和寿命(Byeon等,2017)。
电容器和电化学应用
9H-咔唑-3-腈在电化学研究和电容器开发中得到应用。对9-甲苯磺酰基-9H-咔唑等衍生物的研究表明了它们在电化学阻抗谱和电容器研究中的潜力(Ates等,2011)。类似地,其他研究调查了基于9H-咔唑衍生物的聚合物的电容行为,强调了它们在先进材料应用中的用途(Ates & Uludağ,2011)。
超分子和药物化学
该化合物还用于超分子和药物化学。它是一种用途广泛的有机结构单元,在各种化学应用中具有潜力,如转化为二羧酸,这是一种与材料科学、医药和超分子化学相关的化合物(Weseliński等,2014)。此外,咔唑衍生物,包括9H-咔唑-3-腈,因其在各种医学应用中的抗菌活性和治疗潜力而受到研究(Salih等,2016)。
安全和危害
未来方向
9H-Carbazole-3-carbonitrile is a promising material for various applications. It is an asymmetric bipolar and high-triplet-energy phosphorescent host material which could be used for hosting blue, green, red and white light emitting TADF-OLED devices . It is also an interesting substrate for the further carbonization to obtain N-doped carbons with a high electrocatalytic activity level .
作用机制
Target of Action
The primary target of 9H-Carbazole-3-carbonitrile is Ferredoxin CarAc . This protein is part of the multicomponent carbazole 1,9a-dioxygenase (CARDO) system, which converts carbazole into 2-aminobiphenyl-2,3-diol . Another target is the Terminal oxygenase component of carbazole .
Mode of Action
It is known that it acts as a mediator in the electron transfer from carad to caraa . This interaction with its targets leads to changes in the biochemical pathways involved in the metabolism of carbazole .
Biochemical Pathways
The compound affects the biochemical pathways involved in the metabolism of carbazole
Result of Action
It is known that the compound plays a role in the metabolism of carbazole .
Action Environment
It is known that the compound’s action can be influenced by the presence of other compounds, such as other components of the cardo system .
属性
IUPAC Name |
9H-carbazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLNYCULQUSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9H-Carbazole-3-carbonitrile of interest in OLED development?
A1: 9H-Carbazole-3-carbonitrile and its derivatives are primarily investigated as host materials in phosphorescent OLEDs (PhOLEDs) [, , , , , , ]. This is due to their advantageous properties, which include:
- High triplet energy: This characteristic is crucial for efficiently hosting blue phosphorescent emitters, which tend to have higher triplet energy levels [, , , , , , ].
- Bipolar charge transport: The compound can transport both holes and electrons, facilitating efficient charge recombination and light emission within the OLED device [, , , ].
- Tunable properties: The structure of 9H-Carbazole-3-carbonitrile can be modified by adding various substituents. This allows researchers to fine-tune properties such as energy levels, charge transport characteristics, and solubility to improve device performance [, , , , ].
Q2: How does the introduction of a cyano group (CN) impact 9H-Carbazole-3-carbonitrile's properties in OLED applications?
A2: The cyano group plays a critical role in influencing the material's electronic properties and overall device performance [, , , ].
- Electron-withdrawing effect: The cyano group is strongly electron-withdrawing, leading to a decrease in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is beneficial for achieving higher electron injection and transport properties within the OLED device [, , , ].
- Increased triplet energy: The presence of the cyano group generally contributes to an increase in the triplet energy of the compound. This is particularly important for blue phosphorescent OLEDs, as it facilitates efficient energy transfer from the host to the blue emitter [, , ].
- Improved stability: The cyano group can enhance the molecule's stability, potentially leading to longer device lifetimes [].
Q3: Can you provide examples of how researchers have modified 9H-Carbazole-3-carbonitrile to improve its performance in OLEDs?
A3: Numerous studies have explored structural modifications to enhance the properties of 9H-Carbazole-3-carbonitrile derivatives:
- Decoration with Dibenzofuran: Connecting 9H-Carbazole-3-carbonitrile with dibenzofuran through the 6-position of the carbazole ring yielded materials with high triplet energy and balanced charge transport, leading to highly efficient blue and green PhOLEDs [].
- Introduction of Tetraphenylsilyl and Carbazole Groups: Combining benzothienopyrimidine with a cyano group, tetraphenylsilyl, and carbazole units allowed researchers to fine-tune the LUMO level, intermolecular packing, and hole-blocking ability of the resulting materials, leading to improved device efficiency and lifetime [].
- Varying Substituents on a Bis-tridentate Ir(III) Phosphor: Researchers synthesized a series of blue-emitting bis-tridentate Ir(III) phosphors with different substituents and co-doped them with a 9H-Carbazole-3-carbonitrile derivative. They found a correlation between the OLED device efficiency and the phosphorescence radiative lifetime, providing insights for designing efficient blue emitters [].
Q4: Are there any structural characterizations available for 9H-Carbazole-3-carbonitrile and its derivatives?
A4: Yes, studies have reported structural data for 9H-Carbazole-3-carbonitrile derivatives:
- 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile: This derivative was found to have a dihedral angle of 55.08° between the carbazole ring and the pendant benzene ring. The crystal packing is stabilized by π–π stacking and C—H⋯π interactions [].
- 9-p-Tolyl-9H-carbazole-3-carbonitrile: This compound exhibited a planar carbazole ring system inclined at an angle of 54.33° to the benzene ring. The crystal structure revealed weak C—H⋯N and C—H⋯π interactions [].
Q5: What analytical techniques are commonly employed to characterize 9H-Carbazole-3-carbonitrile and its derivatives?
A5: Researchers utilize a variety of analytical techniques to understand the properties of these compounds:
- Spectroscopy: UV-Vis absorption and photoluminescence spectroscopy are routinely used to study the electronic transitions and excited-state properties of these materials. [, , , , ]
- Electrochemistry: Cyclic voltammetry measurements provide insights into the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport in OLED devices. [, , , ]
- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of these materials, a critical factor for OLED device longevity. [, , ]
- X-ray Diffraction: Single-crystal X-ray diffraction analysis is utilized to determine the molecular structure and packing arrangement in the solid state. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

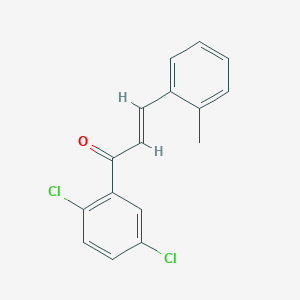
![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)
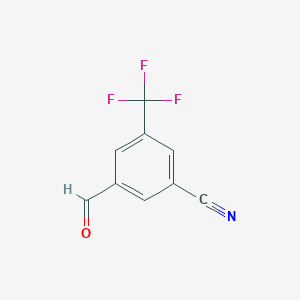
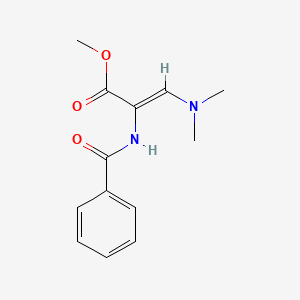




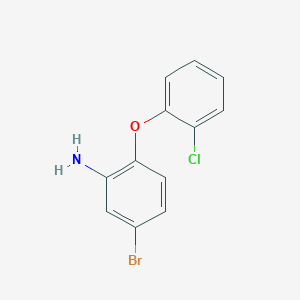
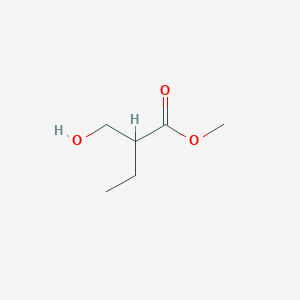
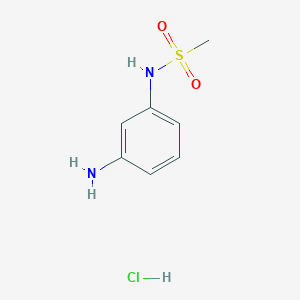
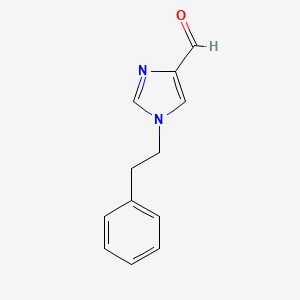
![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)